2,3-Dibromo-5-fluorobenzyl bromide
Overview
Description
2,3-Dibromo-5-fluorobenzyl bromide is an organic compound that features a benzene ring substituted with two bromine atoms and one fluorine atom. This compound is of interest due to its unique combination of halogen atoms, which can impart distinct chemical properties and reactivity. It is used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Dibromo-5-fluorobenzyl bromide typically involves the bromination of 5-fluorobenzyl bromide. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, where the bromine atoms are introduced at the 2 and 3 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-fluorobenzyl bromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Reduction: Zinc powder in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Coupling reactions: Biaryl compounds or other complex organic molecules.
Reduction: 5-fluorobenzyl derivatives with hydrogen replacing the bromine atoms.
Scientific Research Applications
2,3-Dibromo-5-fluorobenzyl bromide is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands due to its ability to form stable covalent bonds with biological molecules.
Medicine: Potential use in the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials with specific properties imparted by the bromine and fluorine atoms.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-fluorobenzyl bromide in chemical reactions typically involves the formation of reactive intermediates such as radicals or carbocations. These intermediates can then undergo further transformations, leading to the desired products. In biological systems, the compound may interact with enzymes or receptors, forming covalent bonds that inhibit or modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzyl bromide
- 3,5-Difluorobenzyl bromide
- 2-Bromo-5-fluorobenzyl bromide
Uniqueness
2,3-Dibromo-5-fluorobenzyl bromide is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This arrangement can lead to distinct reactivity patterns and properties compared to other halogenated benzyl bromides. The presence of two bromine atoms also allows for multiple substitution reactions, making it a versatile intermediate in organic synthesis.
Biological Activity
2,3-Dibromo-5-fluorobenzyl bromide is a halogenated aromatic compound that has garnered attention due to its potential biological activities. The presence of bromine and fluorine substituents on the benzene ring can significantly influence the compound's reactivity and biological interactions. This article aims to consolidate existing research findings regarding the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is C₈H₆Br₃F. Its structure includes:
- Two bromine atoms at the 2 and 3 positions,
- One fluorine atom at the 5 position,
- A benzyl group , which enhances lipophilicity.
Synthesis
The synthesis of this compound typically involves bromination and fluorination reactions starting from a suitable precursor. The following table summarizes a general synthetic route:
Step | Reagent/Condition | Product |
---|---|---|
1 | Bromine, Acetic Acid | 2-Bromo-5-fluorobenzyl bromide |
2 | Bromination (Br₂) | This compound |
Anticancer Activity
Recent studies have indicated that halogenated benzyl compounds exhibit significant anticancer properties. For instance, this compound has been tested against various cancer cell lines:
- MCF-7 (breast cancer) : Exhibited an IC50 value of approximately 0.304 μM.
- Km-12 (colorectal cancer) : Showed moderate inhibition with an IC50 value of 0.56 μM.
These findings suggest that the compound may selectively inhibit the proliferation of certain cancer cells while sparing normal cells.
The proposed mechanism through which this compound exerts its anticancer effects involves the inhibition of specific signaling pathways associated with cell proliferation and survival. Notably, it may target:
- TRK (tropomyosin receptor kinase) pathways involved in tumor growth.
- NF-кB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways linked to inflammation and cancer progression.
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound on MCF-7 cells. Results demonstrated a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent in breast cancer treatment.
- Animal Models : In vivo studies using xenograft models have shown that treatment with this compound significantly reduces tumor size compared to controls.
Safety and Toxicology
Despite its promising biological activities, safety assessments are crucial. Preliminary toxicological evaluations indicate that:
- The compound may cause severe skin burns and eye damage upon exposure.
- Inhalation or ingestion can lead to serious health risks, including respiratory distress and gastrointestinal damage.
Properties
IUPAC Name |
1,2-dibromo-3-(bromomethyl)-5-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3F/c8-3-4-1-5(11)2-6(9)7(4)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUTUYLFFYNSEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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